molecular formula C25H50O2 B12421102 Pentacosanoic acid-d3

Pentacosanoic acid-d3

Cat. No.: B12421102
M. Wt: 385.7 g/mol
InChI Key: MWMPEAHGUXCSMY-FIBGUPNXSA-N
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Description

Pentacosanoic acid-d3, also known as pentacosanoic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula C25H47D3O2. It is a deuterated form of pentacosanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentacosanoic acid-d3 can be synthesized through the deuteration of pentacosanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogenation of pentacosanoic acid in the presence of deuterium gas. The reaction is typically carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. The starting material, pentacosanoic acid, is subjected to catalytic hydrogenation using deuterium gas in specialized reactors. The reaction conditions are optimized to achieve high yields and purity of the deuterated product. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Pentacosanoic acid-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, or other derivatives.

Scientific Research Applications

Pentacosanoic acid-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

    Biology: Used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in lipidomics studies.

    Industry: Used in the development of deuterated drugs and as a tracer in environmental studies.

Mechanism of Action

The mechanism of action of pentacosanoic acid-d3 involves its incorporation into biological systems where it mimics the behavior of natural fatty acids. The deuterium atoms provide a stable isotopic label that can be tracked using analytical techniques. This allows researchers to study the metabolism, distribution, and effects of fatty acids in various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Pentacosanoic acid: The non-deuterated form of pentacosanoic acid.

    Hexacosanoic acid: A 26-carbon long-chain saturated fatty acid.

    Tetracosanoic acid: A 24-carbon long-chain saturated fatty acid.

Uniqueness

Pentacosanoic acid-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. This makes it a valuable tool in research applications where isotopic labeling is required.

Properties

Molecular Formula

C25H50O2

Molecular Weight

385.7 g/mol

IUPAC Name

25,25,25-trideuteriopentacosanoic acid

InChI

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/i1D3

InChI Key

MWMPEAHGUXCSMY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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